molecular formula C9H16BrN3 B15327222 4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine

4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine

Cat. No.: B15327222
M. Wt: 246.15 g/mol
InChI Key: ISMPSDQQWGNXJO-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position and a 2-methylpentyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Alkylation: The brominated pyrazole is subsequently alkylated at the 1-position with 2-methylpentyl halide (e.g., 2-methylpentyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Substitution: Formation of 4-substituted pyrazoles.

    Oxidation: Formation of oxidized derivatives, such as pyrazole N-oxides.

    Reduction: Formation of reduced derivatives, such as pyrazoline.

    Coupling: Formation of biaryl or aryl-alkyl derivatives.

Scientific Research Applications

4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer agents.

    Materials Science: The compound can be used in the development of novel materials, such as organic semiconductors or liquid crystals, due to its unique electronic properties.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme activity, receptor binding, or cellular signaling pathways.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The molecular targets and pathways involved would vary based on the specific therapeutic context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a 2-methylpentyl group.

    4-Bromo-1-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a 2-methoxyethyl group instead of a 2-methylpentyl group.

    1-(2-Methylpentyl)-1H-pyrazole-3-amine: Similar structure but without the bromine atom at the 4-position.

Uniqueness

4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine is unique due to the combination of the bromine atom and the 2-methylpentyl group, which can influence its reactivity, binding affinity, and overall chemical properties. This uniqueness makes it a valuable compound for specific applications where these structural features are advantageous.

Properties

Molecular Formula

C9H16BrN3

Molecular Weight

246.15 g/mol

IUPAC Name

4-bromo-1-(2-methylpentyl)pyrazol-3-amine

InChI

InChI=1S/C9H16BrN3/c1-3-4-7(2)5-13-6-8(10)9(11)12-13/h6-7H,3-5H2,1-2H3,(H2,11,12)

InChI Key

ISMPSDQQWGNXJO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CN1C=C(C(=N1)N)Br

Origin of Product

United States

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